molecular formula C16H12ClNO B3032919 4-(4-Chlorophenyl)-4-oxo-2-phenylbutanenitrile CAS No. 6273-45-6

4-(4-Chlorophenyl)-4-oxo-2-phenylbutanenitrile

Cat. No.: B3032919
CAS No.: 6273-45-6
M. Wt: 269.72 g/mol
InChI Key: MLVQTZJXXMILIV-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-4-oxo-2-phenylbutanenitrile is a useful research compound. Its molecular formula is C16H12ClNO and its molecular weight is 269.72 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32903. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Spectroscopic Analysis

The molecular structure and spectroscopic characterization of related compounds, including 4-(4-chlorophenyl) derivatives, have been studied using Density Functional Theory (DFT) and Time-Dependent DFT calculations. These studies help in understanding the molecular interactions and potential biological and corrosion inhibition applications of these compounds (Wazzan, Al-Qurashi, & Faidallah, 2016).

Reactions with Bis(trialkyltin) or Bis(triphenyltin) Sulfide-Boron Trichloride

Research has shown that derivatives of 1,4-diketones, including 1,4-bis(4-chlorophenyl)-1,4-butanediones, can react with bis(trialkyltin) or bis(triphenyltin) sulfide in the presence of boron trichloride. These reactions have relevance in organic synthesis and potential industrial applications (Freeman, Kim, & Rodríguez, 1992).

Environmental Applications in Oxidation Processes

Studies involving oxidative degradation of organic pollutants, such as 4-chlorophenol, have been conducted using compounds like 4-(4-chlorophenyl)-4-oxo-2-phenylbutanenitrile. These studies contribute to the development of advanced oxidation processes for environmental applications (Bokare & Choi, 2011).

Applications in Antimicrobial Agents for Plastic Industry

Research has been conducted on synthesizing new biocidal compounds using 4-(4-chlorophenyl) derivatives. These compounds are then added to various plastics like LDPE, HDPE, and polystyrene to study their antimicrobial properties. Such research is significant for the plastic industry, focusing on enhancing the antimicrobial features of plastic products (Zaiton et al., 2018).

Role in Catalysis and Chemical Transformations

Certain 4-(4-chlorophenyl) derivatives have been studied for their catalytic activity in reactions like the oxidation of alcohols, offering insights into selective oxidation processes. These findings are vital for developing new catalytic systems and improving existing ones in organic chemistry (Sousa et al., 2013).

Properties

IUPAC Name

4-(4-chlorophenyl)-4-oxo-2-phenylbutanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO/c17-15-8-6-13(7-9-15)16(19)10-14(11-18)12-4-2-1-3-5-12/h1-9,14H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLVQTZJXXMILIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90283683
Record name 4-(4-chlorophenyl)-4-oxo-2-phenylbutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90283683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6273-45-6
Record name MLS002607832
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32903
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(4-chlorophenyl)-4-oxo-2-phenylbutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90283683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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